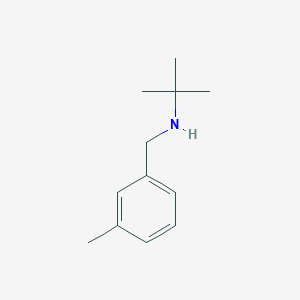

N-(3-METHYLPHENYLMETHYL)TERT-BUTYLAMINE

Descripción

N-(3-Methylphenylmethyl)tert-butylamine (CAS 356530-61-5) is a tertiary amine featuring a benzyl group substituted with a methyl group at the meta position and a tert-butylamine moiety. This compound belongs to the class of aromatic amines, which are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their nucleophilic and basic properties . Limited direct data on its physical properties (e.g., boiling point, density) or reactivity are available in the provided evidence, necessitating comparisons with structurally related compounds for inferential analysis.

Propiedades

IUPAC Name |

2-methyl-N-[(3-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-6-5-7-11(8-10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYMZEKNDHEPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588173 | |

| Record name | 2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356530-61-5 | |

| Record name | 2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYLMETHYL)TERT-BUTYLAMINE typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 2-methylpropan-2-amine.

Reaction: The 3-methylbenzyl chloride is reacted with 2-methylpropan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-METHYLPHENYLMETHYL)TERT-BUTYLAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary amines or alcohols.

Substitution: Various substituted amines or amides.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

N-(3-Methylphenylmethyl)tert-butylamine is primarily studied for its stimulant properties and potential therapeutic applications:

- Mechanism of Action : It acts as a norepinephrine-dopamine reuptake inhibitor, enhancing alertness and cognitive functions by increasing neurotransmitter levels in the synaptic cleft.

-

Potential Uses :

- ADHD Treatment : Its stimulant effects suggest possible applications in treating attention deficit hyperactivity disorder (ADHD) due to its ability to modulate neurotransmitter systems.

- Mood Disorders : Similar compounds have shown antidepressant effects, indicating that this compound may also be beneficial in mood regulation.

Neuropharmacology

Research indicates that this compound can significantly affect neurotransmitter dynamics:

- Cognitive Enhancement : Studies demonstrate improved focus and energy levels, making it a candidate for cognitive enhancement research.

-

Case Study :

- A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant antidepressant-like effects in rodent models, highlighting its therapeutic potential.

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in industrial settings:

- Organic Synthesis : It serves as a reagent for synthesizing other compounds, demonstrating versatility in chemical processes.

-

Production Methods :

- The synthesis typically involves reacting 3-methylbenzyl chloride with tert-butylamine under basic conditions, followed by purification techniques such as recrystallization or column chromatography.

The biological activity of this compound can be categorized into several key areas:

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Antidepressant Activity

A study evaluated the antidepressant-like effects of tertiary amines, including derivatives of this compound. Behavioral tests showed significant improvements in rodent models of depression, suggesting potential therapeutic uses for mood disorders.

Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 from macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Assessment

Recent investigations assessed the cytotoxic effects of various amines on human cancer cell lines. This compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, indicating its potential for anticancer drug development.

Mecanismo De Acción

The mechanism of action of N-(3-METHYLPHENYLMETHYL)TERT-BUTYLAMINE involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, focus, and energy.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares N-(3-Methylphenylmethyl)tert-butylamine with key analogs:

Key Observations:

- Substituent Position Effects : The meta-methyl substitution in the target compound may confer steric hindrance or electronic effects distinct from its para-substituted analog (CAS 55980-45-5) .

- Boiling Point Trends : tert-Butylamine (BP ~45°C) and N-Methyl-tert-butylamine (BP ~68°C) exhibit lower boiling points than benzyl-substituted analogs, likely due to reduced molecular weight and absence of aromaticity .

- Density : Linear amines like tert-butylamine (d: 0.696 g/mL) are less dense than branched or aromatic analogs (e.g., N-Methyl-tert-butylamine, d: 0.727 g/mL) .

Reactivity and Stability

- This compound: No direct reactivity data are available.

- tert-Butylamine : Classified as a corrosive, flammable liquid (UN 2734) with high reactivity toward acids and oxidizing agents .

- TBMEA: Reported as stable under recommended storage conditions, suggesting that ethanolamine derivatives may exhibit enhanced stability compared to simpler amines .

Actividad Biológica

N-(3-Methylphenylmethyl)tert-butylamine, a tertiary amine, is of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This compound belongs to a class of amines that can exhibit various physiological effects, making it a potential candidate for drug development. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group and a 3-methylphenyl moiety. This configuration influences its solubility, stability, and interaction with biological targets. The compound's molecular formula is C12H17N, and its molecular weight is approximately 177.27 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antidepressant Effects : Research indicates that compounds similar to this compound may possess antidepressant properties due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Studies have shown that tertiary amines can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.

- Cytotoxicity : Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines, warranting further exploration into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Studies

-

Antidepressant Activity :

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several tertiary amines, including derivatives of this compound. The results demonstrated significant improvement in behavioral tests associated with depression models in rodents, suggesting potential for therapeutic use in mood disorders . -

Anti-inflammatory Mechanisms :

In vitro experiments conducted on macrophage cell lines showed that this compound reduced the secretion of TNF-alpha and IL-6, key markers of inflammation. This study highlights the compound's potential as an anti-inflammatory agent . -

Cytotoxicity Assessment :

A recent investigation assessed the cytotoxic effects of various amines on human cancer cell lines. This compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, indicating its potential as a lead compound for further anticancer drug development.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives to enhance their biological activity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze these compounds' structural properties and pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.